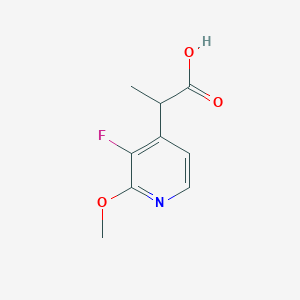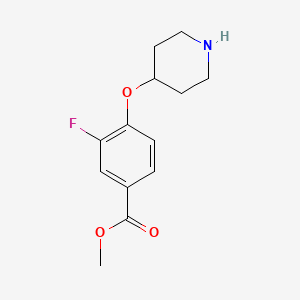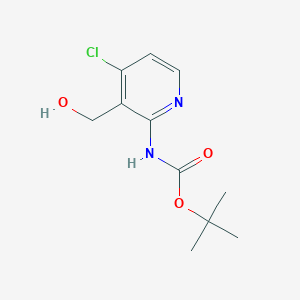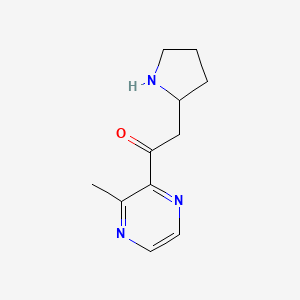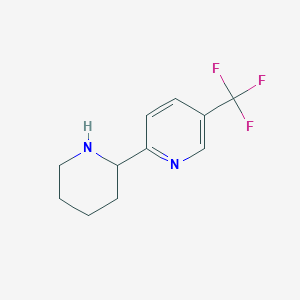
2-(Piperidin-2-YL)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-2-YL)-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C11H13F3N2 It is characterized by the presence of a piperidine ring and a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-YL)-5-(trifluoromethyl)pyridine typically involves the reaction of piperidine with a trifluoromethyl-substituted pyridine derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where piperidine is reacted with 5-bromo-2-(trifluoromethyl)pyridine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-2-YL)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
2-(Piperidin-2-YL)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-2-YL)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring may contribute to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Piperidin-2-YL)-4-(trifluoromethyl)pyridine
- 2-(Piperidin-2-YL)-3-(trifluoromethyl)pyridine
- 2-(Piperidin-2-YL)-6-(trifluoromethyl)pyridine
Uniqueness
2-(Piperidin-2-YL)-5-(trifluoromethyl)pyridine is unique due to the position of the trifluoromethyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups may result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H13F3N2 |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
2-piperidin-2-yl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)8-4-5-10(16-7-8)9-3-1-2-6-15-9/h4-5,7,9,15H,1-3,6H2 |
Clé InChI |
KMIAJXLGWLSMGG-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=NC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


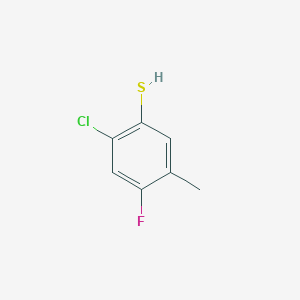
![N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide](/img/structure/B13090256.png)
![2-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090259.png)
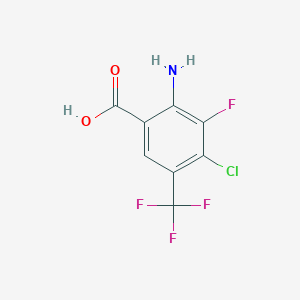
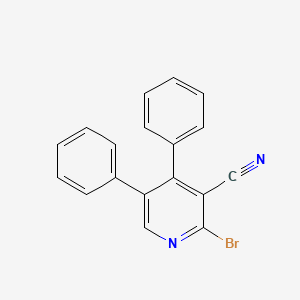
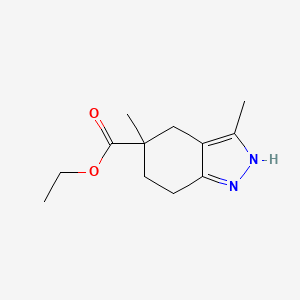
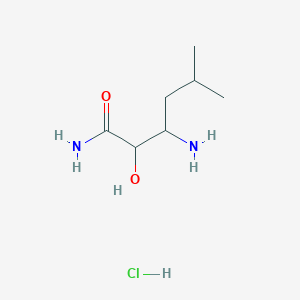
![tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B13090303.png)
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)
